molecular formula C10H14ClNO3S B13174905 N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide

N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide

Cat. No.: B13174905
M. Wt: 263.74 g/mol
InChI Key: KONSDXDLUSDQTI-SNVBAGLBSA-N
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Description

N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide is a chiral sulfonamide derivative characterized by a (1S)-configured 2-chloro-1-hydroxyethyl substituent on the para-position of a benzene ring. The compound features a methanesulfonamide group with an additional N-methyl substitution, enhancing its lipophilicity compared to non-methylated analogs. Its molecular formula is C₁₀H₁₄ClNO₃S, with a molecular weight of 263.74 g/mol .

Properties

Molecular Formula

C10H14ClNO3S

Molecular Weight

263.74 g/mol

IUPAC Name

N-[4-[(1S)-2-chloro-1-hydroxyethyl]phenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C10H14ClNO3S/c1-12(16(2,14)15)9-5-3-8(4-6-9)10(13)7-11/h3-6,10,13H,7H2,1-2H3/t10-/m1/s1

InChI Key

KONSDXDLUSDQTI-SNVBAGLBSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)[C@@H](CCl)O)S(=O)(=O)C

Canonical SMILES

CN(C1=CC=C(C=C1)C(CCl)O)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide typically involves the reaction of 4-[(1S)-2-chloro-1-hydroxyethyl]aniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related sulfonamide derivatives highlights key differences in substituents, stereochemistry, and physicochemical properties:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Stereochemistry Notable Properties/Data
N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide C₁₀H₁₄ClNO₃S 263.74 N-methyl, 2-chloro-1-hydroxyethyl (1S) Higher lipophilicity due to N-methyl group
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide C₉H₁₂ClNO₃S 249.71 No N-methyl, 2-chloro-1-hydroxyethyl (1R) Enantiomer; lower molecular weight
N-[4-(chloroacetyl)phenyl]-N-methylmethanesulfonamide C₁₀H₁₂ClNO₃S 261.72 Chloroacetyl group - Electrophilic carbonyl; reactive intermediate
N-[5-(chloromethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide C₁₆H₁₉ClFN₃O₂S 371.86 Pyrimidinyl core, fluorophenyl, chloromethyl - Higher molecular weight; density: 1.317 g/cm³
N-(4-Hydroxy-3,5-bis(methylsulfonyl)phenyl)-N-methylmethanesulfonamide C₁₀H₁₅NO₇S₃ 357.42 Multiple methylsulfonyl groups - High melting point (213–215 °C)

Key Observations

Stereochemical Influence :

  • The (1S) configuration in the target compound distinguishes it from its (1R)-enantiomer (CAS 157023-58-0, ). Enantiomers often exhibit divergent biological activities due to receptor-binding specificity .

Substituent Effects: N-Methylation: The N-methyl group in the target compound increases lipophilicity (logP ~2.48, inferred from ) compared to non-methylated analogs like ’s compound (CAS 187831-22-7) . Chloro vs. Chloroacetyl: Replacing the 2-chloro-1-hydroxyethyl group with a chloroacetyl moiety () introduces a reactive electrophilic site, making it suitable for nucleophilic substitution reactions .

Heterocyclic Derivatives :

  • Pyrimidine-based sulfonamides (e.g., ) exhibit larger molecular weights (~371 g/mol) and heterocyclic cores, which may enhance target binding (e.g., enzyme inhibition) but reduce solubility .

Thermal Stability :

  • Compounds with multiple sulfonyl groups () demonstrate higher melting points (213–215 °C) due to increased crystallinity, whereas the target compound’s melting point is unspecified but likely lower due to less symmetry .

Biological Activity

N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide, commonly referred to as a sulfonamide compound, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₆ClNO₃S
  • Molecular Weight : 277.77 g/mol
  • CAS Number : 1176571-45-1

The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in medicinal chemistry.

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit the activity of specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes, which may be beneficial in treating certain diseases.
  • Antimicrobial Properties : Sulfonamides are traditionally recognized for their antibacterial properties. This compound may exhibit similar antimicrobial activity by interfering with bacterial folate synthesis.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine production and immune response.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit the growth of various bacterial strains. For instance, a study showed that at concentrations as low as 10 µg/mL, the compound effectively reduced bacterial proliferation by over 50% compared to control groups .

In Vivo Studies

Animal models have been employed to further investigate the pharmacological effects of this compound. In a recent study involving cholesterol-fed hamsters, administration of the compound resulted in a significant reduction in serum cholesterol levels, indicating its potential role as a cholesterol absorption inhibitor . The effective dose (ED50) was determined to be approximately 0.04 mg/kg/day, showcasing its potency in lipid regulation.

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound against resistant strains of Staphylococcus aureus. The results indicated a marked decrease in bacterial load in treated subjects compared to those receiving placebo treatment .

Case Study 2: Cholesterol Regulation

In another study focusing on lipid metabolism, researchers found that this compound reduced liver cholesteryl esters significantly after seven days of treatment in hyperlipidemic hamster models. The findings suggest a mechanism involving inhibition of intestinal cholesterol absorption .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Cholesterol RegulationReduced serum cholesterol levels
Anti-inflammatoryModulation of cytokine productionPreliminary Data

Pharmacokinetics Overview

ParameterValue
BioavailabilityTBD
Half-lifeTBD
MetabolismHepatic

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